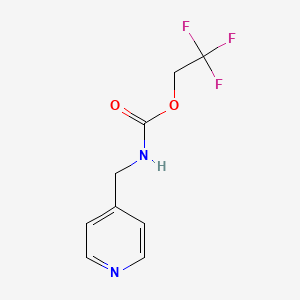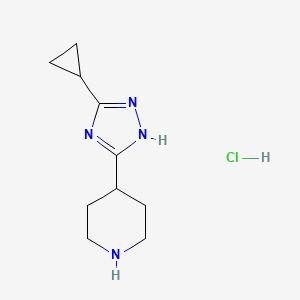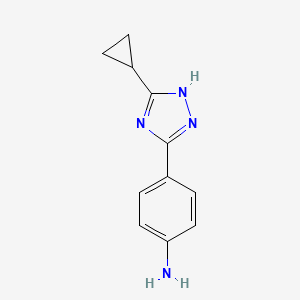![molecular formula C11H16ClN3O B1520797 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride CAS No. 1240527-87-0](/img/structure/B1520797.png)
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride
Descripción general
Descripción
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride is an organic compound with the chemical formula C11H16ClN3O . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1CC1NC(=O)NC2=CC=CC(=C2)CN.Cl . This indicates that the molecule contains a cyclopropyl group attached to a urea group, which is further connected to an aminomethylphenyl group . Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.72 . It appears as a powder and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Antidepressant Potential
A study highlighted the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, including structures similar to 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride, which were evaluated for their potential as antidepressants. Some derivatives demonstrated activity surpassing that of conventional antidepressants like imipramine and desipramine in pharmacological tests, indicating their significant potential for the development of new antidepressant medications (Bonnaud et al., 1987).
Bioremediation Technology
Research on enhancing the mineralization of the herbicide diuron through bioremediation technology involved the use of derivatives that include 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea structures. A combination of hydroxypropyl-β-cyclodextrin and a bacterial consortium significantly increased the bioavailability and degradation of diuron in contaminated soils, showcasing a novel approach for the complete mineralization of persistent environmental contaminants (Villaverde et al., 2012).
Catalysis and Organic Synthesis
A palladium(II)-catalyzed cyclopropanation study involving simple allyloxy and allylamino compounds, as well as 1-oxy-1,3-butadienes with diazomethane, provided insights into the synthesis of cyclopropanes with aminomethyl groups. This research contributes to the understanding of cyclopropanation mechanisms and offers potential pathways for the synthesis of complex organic molecules, including those related to 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride (Tomilov et al., 1990).
Enzymatic Synthesis of Chiral Compounds
A study on the biocatalytic asymmetric synthesis of N-Boc-vinyl-ACCA ethyl ester by a newly isolated Sphingomonas aquatilis highlighted the potential of biocatalysis in the synthesis of chiral compounds. This research provides a foundation for the enzymatic resolution of compounds related to 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride, further emphasizing the role of microbial enzymes in the preparation of enantiomerically pure pharmaceutical intermediates (Zhu et al., 2018).
Safety And Hazards
The compound has several hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[3-(aminomethyl)phenyl]-3-cyclopropylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-7-8-2-1-3-10(6-8)14-11(15)13-9-4-5-9;/h1-3,6,9H,4-5,7,12H2,(H2,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMGYQWTKDXKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)
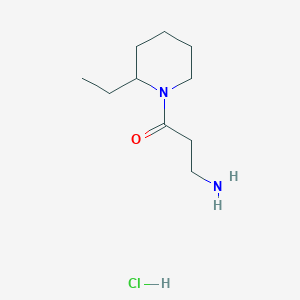
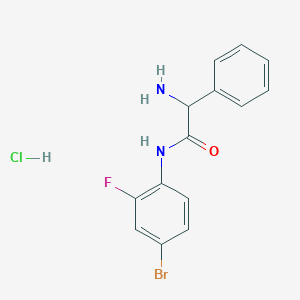
![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

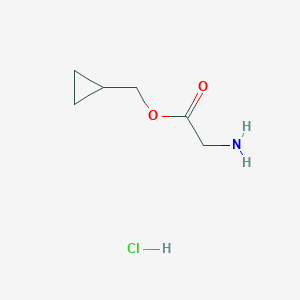
![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)
![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)
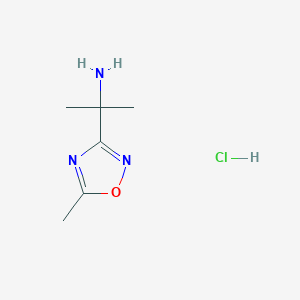
![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)
